molecular formula C13H12N2O3 B5577570 N'-(2-phenylacetyl)furan-2-carbohydrazide

N'-(2-phenylacetyl)furan-2-carbohydrazide

Cat. No.: B5577570
M. Wt: 244.25 g/mol
InChI Key: TXHHNCFEERPEGV-UHFFFAOYSA-N
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Description

N’-(2-phenylacetyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of N’-(2-phenylacetyl)furan-2-carbohydrazide consists of a furan ring attached to a carbohydrazide group, which is further linked to a phenylacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylacetyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for N’-(2-phenylacetyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylacetyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carbohydrazide derivatives with altered functional groups .

Scientific Research Applications

N’-(2-phenylacetyl)furan-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-phenylacetyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation. The compound may also exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-furfurylidene)pyridine-3-carbohydrazide
  • N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
  • N’-(4-ethyl-3-hydroxy-[1,1’-biphenyl]-4-yl)methylene)furan-2-carbohydrazide

Uniqueness

N’-(2-phenylacetyl)furan-2-carbohydrazide stands out due to its unique combination of a furan ring and a phenylacetyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for further research and development .

Properties

IUPAC Name

N'-(2-phenylacetyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHHNCFEERPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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